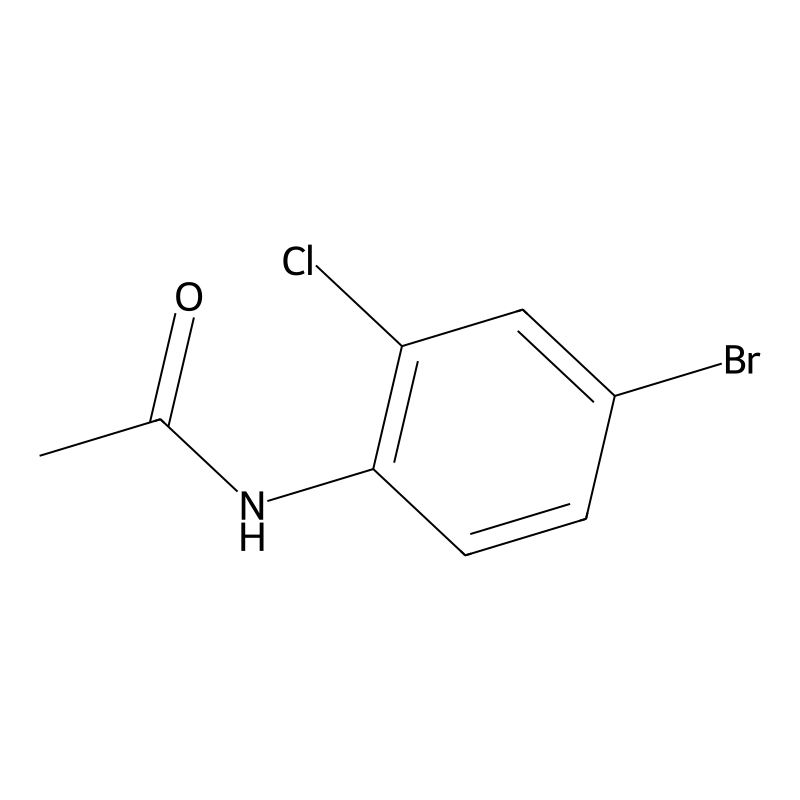N-(4-Bromo-2-chlorophenyl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Organic synthesis: The presence of an amide bond suggests N-(4-Bromo-2-chlorophenyl)acetamide may be a useful intermediate or precursor in the synthesis of other organic molecules.
- Material science: Aromatic amides can find applications in various material science fields due to their potential for forming liquid crystals or polymers.
N-(4-Bromo-2-chlorophenyl)acetamide is an organic compound characterized by the molecular formula C₈H₇BrClNO. This compound is a derivative of acetanilide, featuring a phenyl ring that is substituted with bromine at the para position (4) and chlorine at the ortho position (2). Its structure suggests potential applications in various fields, particularly in medicinal chemistry and organic synthesis due to the presence of a halogenated aromatic ring and an amide functional group.
- Substitution Reactions: The halogen atoms present on the phenyl ring can be replaced with other functional groups.
- Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions- Substitution: Sodium hydroxide or potassium carbonate are commonly used to facilitate nucleophilic substitution.
- Oxidation: Potassium permanganate or hydrogen peroxide can serve as oxidizing agents.
- Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
The specific products formed depend on the reagents and conditions employed during these reactions .
Research indicates that N-(4-Bromo-2-chlorophenyl)acetamide exhibits potential biological activities, including:
- Antimicrobial Properties: Studies suggest it may have efficacy against various microbial strains.
- Anticancer Potential: Preliminary investigations indicate possible activity against cancer cell lines, although further studies are necessary to elucidate its mechanisms of action.
The compound's interaction with specific molecular targets may inhibit certain enzymes or interfere with cellular processes, but detailed mechanisms remain to be fully explored.
Synthetic Routes
One common method for synthesizing N-(4-Bromo-2-chlorophenyl)acetamide involves:
- Reacting 4-bromo-2-chloroaniline with acetic anhydride.
- Utilizing a base such as pyridine under reflux conditions.
This method yields the desired compound efficiently. In industrial settings, more scalable methods may be employed, often utilizing continuous flow reactors to optimize yield and purity .
N-(4-Bromo-2-chlorophenyl)acetamide has several applications:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
- Chemical Research: The compound is utilized in the development of new organic molecules.
- Industrial Uses: Employed in producing various chemical products and materials .
N-(4-Bromo-2-chlorophenyl)acetamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| N-(4-Bromo-2,6-dichlorophenyl)acetamide | 13953-09-8 | 0.92 |
| N,N'-(2-Chloro-1,4-phenylene)diacetamide | 50610-32-7 | 0.79 |
| 5-Bromo-3-chloropyridin-2(1H)-one | 58236-70-7 | 0.72 |
| 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | 15308-01-7 | 0.72 |
While these compounds share similar functional groups or structures, N-(4-Bromo-2-chlorophenyl)acetamide's unique combination of bromine and chlorine substitutions on the phenyl ring may confer distinct biological activities and chemical properties that differentiate it from its analogs .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








